5-(溴甲基)-2-(甲硫基)嘧啶

描述

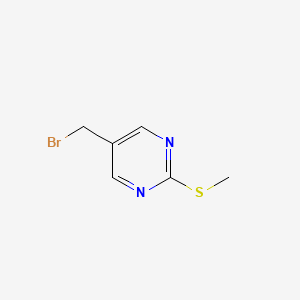

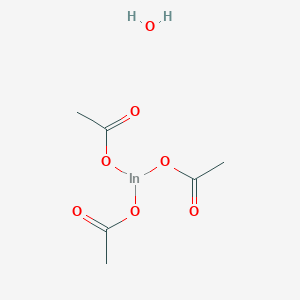

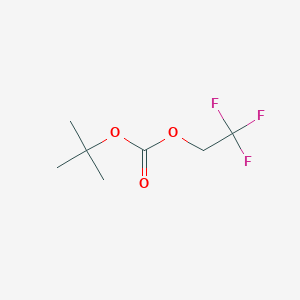

5-(Bromomethyl)-2-(methylthio)pyrimidine is a chemical compound with the empirical formula C6H6BrNS . It is a member of the pyrimidine family, which are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of 5-(Bromomethyl)-2-(methylthio)pyrimidine and similar compounds often involves a palladium-catalyzed C–S coupling of the corresponding 5-bromo nucleoside derivative and alkyl thiol . The butyl 3-mercaptopropionate coupling products can be further converted to the corresponding disulphides, the stable precursors of 5-mercaptopyrimidine nucleosides .Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)-2-(methylthio)pyrimidine can be represented by the SMILES stringBrC1=CC=C(SC)C=N1 . This indicates that the molecule contains a bromomethyl group attached to the 5th position and a methylthio group attached to the 2nd position of the pyrimidine ring . Physical And Chemical Properties Analysis

5-(Bromomethyl)-2-(methylthio)pyrimidine is a solid compound with a molecular weight of 204.09 . Its InChI key isIFMCOWPTUPYFCT-UHFFFAOYSA-N .

科学研究应用

抗病毒应用

- 抗逆转录病毒活性:Hocková 等人(2003 年)的一项研究详细介绍了 2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶的合成,其中 5-溴化合物(“5-(溴甲基)-2-(甲硫基)嘧啶”的衍生物)显示出对细胞培养中逆转录病毒复制的明显抑制作用,表明其作为抗逆转录病毒剂的潜力。5-甲基衍生物对 HIV 和莫洛尼鼠肉瘤病毒表现出显着的抑制活性,突出了嘧啶环中溴甲基对抗病毒活性的重要性 (Hocková 等人,2003 年)。

抗菌应用

- 抗菌添加剂:El-Wahab 等人(2015 年)合成了含有“5-(溴甲基)-2-(甲硫基)嘧啶”衍生物的化合物,当这些化合物被掺入聚氨酯清漆和印刷油墨浆料中时,对一系列微生物菌株表现出显着的抗菌作用。这证明了该化合物作为表面涂层和油墨的抗菌添加剂的潜力 (El-Wahab 等人,2015 年)。

合成应用

杂环化合物合成:各种杂环化合物的合成和功能化,例如噻唑并[3,2-a]嘧啶衍生物,利用“5-(溴甲基)-2-(甲硫基)嘧啶”作为关键中间体。由于这些化合物具有结构多样性和生物学相关性,因此在药物化学中具有潜在的应用 (Studzińska 等人,2014 年)。

三环杂环的合成:Bazazan 等人(2013 年)开发了一种从“5-(溴甲基)-2-(甲硫基)嘧啶”开始合成新型稠合三环杂环嘧啶并[5,4-e][1,4]噻氮杂戊烯及其衍生物的方法。这些三环杂环因其潜在的生物活性以及作为药物发现中的支架而受到关注 (Bazazan 等人,2013 年)。

安全和危害

作用机制

Target of Action

It is known that brominated pyrimidine analogues like 5-bromouracil have been studied for their interaction with base pairs consisting of cytosine ©, thymine (t), and uracil (u) .

Mode of Action

Brominated pyrimidine analogues are known to interact with their targets through stacking . In the gas phase, structures of C/BrU, T/BrU, and U/BrU with greater zero-point-corrected binding energies than C/T, T/T, and U/T, respectively, were found .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in the biosynthesis of pyrimidine deoxyribonucleotides .

Result of Action

It is known that brominated pyrimidine analogues can form stable structures with dna-like twists .

Action Environment

It is known that the stacking advantage of brominated pyrimidine analogues is reversed in the gas phase and mostly nullified in water .

属性

IUPAC Name |

5-(bromomethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSDEQHBZAMJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B3041482.png)

![1-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3041485.png)

![2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B3041487.png)

![[1,3]Thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B3041499.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate](/img/structure/B3041501.png)

![[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol](/img/structure/B3041502.png)